molecular formula C16H15N3O2 B7951522 Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate

Cat. No.: B7951522
M. Wt: 281.31 g/mol
InChI Key: IIRSNMGWCMUXHQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate typically involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

    Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-phenylpyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.

    Ethyl 5-amino-1-(4-methylphenyl)pyrazole-3-carboxylate: Contains a methyl-substituted phenyl group.

    Ethyl 5-amino-1-(2-thienyl)pyrazole-3-carboxylate: Features a thienyl group instead of a naphthyl group.

Uniqueness

Ethyl 5-amino-1-(2-naphthyl)pyrazole-3-carboxylate is unique due to the presence of the naphthyl group, which can enhance its electronic properties and potential interactions with biological targets. This structural feature may contribute to its distinct bioactivity and applications compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-amino-1-naphthalen-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-15(17)19(18-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRSNMGWCMUXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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